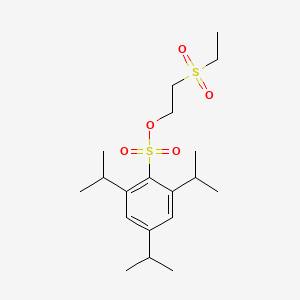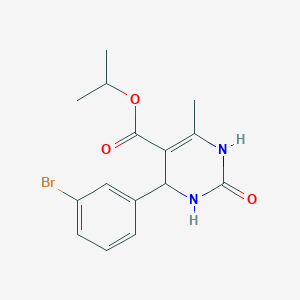![molecular formula C18H18ClN5O4S B5055007 2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B5055007.png)
2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that features a unique combination of functional groups, including a chlorinated aromatic ring, a piperazine moiety, and a thiazolidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
作用機序
Target of Action
For instance, the indole nucleus is found in many synthetic drug molecules and binds with high affinity to multiple receptors . Similarly, pyrimidine derivatives have been associated with a broad spectrum of biological activities .
Mode of Action
The indole scaffold, for example, is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property could facilitate its interaction with target proteins or enzymes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of the indole nucleus in the compound structure could potentially enhance its bioavailability, as indole is a biologically active pharmacophore known for its broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole and pyrimidine derivatives , it is plausible that the compound could have diverse effects at the molecular and cellular levels.
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chlorinated aromatic ring: This can be achieved through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Introduction of the piperazine moiety: This step involves the reaction of the chlorinated aromatic intermediate with pyrimidin-2-yl piperazine under basic conditions, often using a base like sodium hydride or potassium carbonate.
Formation of the thiazolidine ring: The final step involves the cyclization of the intermediate with a suitable thiol reagent, such as thiourea, under acidic conditions to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted aromatic derivatives
科学的研究の応用
2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
類似化合物との比較
Similar Compounds
- 2-chloropyrimidine
- 4-chloropyridine hydrochloride
- 2-amino-4-chloropyrimidine
Uniqueness
2-{2-chloro-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-[2-chloro-5-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O4S/c19-14-3-2-13(12-15(14)24-16(25)4-11-29(24,27)28)17(26)22-7-9-23(10-8-22)18-20-5-1-6-21-18/h1-3,5-6,12H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZPSQMBXTZNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B5054932.png)
![N-cycloheptyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5054941.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethylphenyl)oxamide](/img/structure/B5054946.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5054953.png)
![N-cyclopropyl-4-methoxy-2-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5054955.png)
![rel-(1S,2S)-2-{4-[3-(1,3-benzodioxol-5-yl)propyl]-1-piperazinyl}cyclohexanol trifluoroacetate (salt)](/img/structure/B5054961.png)
![1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5054969.png)

![[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B5054983.png)
![3-(2,3-dihydro-1H-inden-2-yl)-8-(2-hydroxy-5-methoxybenzyl)-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5054985.png)
![3-chloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5054986.png)
![N-[[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine](/img/structure/B5054994.png)
![4-fluoro-2-methyl-N-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B5055025.png)

